

In-Depth Technical Guide to Boc-L-methioninol

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Compound of Interest

Compound Name: *Boc-L-methioninol*

Cat. No.: *B1278759*

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This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (**Boc-L-methioninol**), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Data Presentation

The physicochemical properties of **Boc-L-methioninol** are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	tert-butyl N-[(2S)-1-hydroxy-4-(methylthio)butan-2-yl]carbamate	
Synonyms	Boc-Met-ol	[1]
CAS Number	51372-93-1	[1]
Molecular Formula	C ₁₀ H ₂₁ NO ₃ S	[2]
Molecular Weight	235.3 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥ 98% (HPLC)	[1]
Optical Rotation	[α] ²⁰ /D = -11 ± 2° (c=1.1 in Chloroform)	[1]
Storage Conditions	0 - 8 °C	[1]

Chemical Structure

The chemical structure of **Boc-L-methioninol** is depicted below. The diagram highlights the tert-butoxycarbonyl (Boc) protecting group attached to the amine of L-methioninol.

Boc-L-methioninol Chemical Structure

Experimental Protocols

A detailed two-step synthesis of **Boc-L-methioninol** is described below, involving the initial preparation of Boc-L-methionine followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of N-Boc-L-methionine[3]

This procedure outlines the protection of the amino group of L-methionine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- L-methionine (7.2 g)
- Sodium hydroxide (2 g, 0.05 mol)
- Di-tert-butyl dicarbonate (10.9 g, 0.05 mol)
- Water (50 mL)
- Acetonitrile (50 mL)
- Potassium carbonate
- 1 N Hydrochloric acid
- Dichloromethane
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
- To this solution, add 2 g of sodium hydroxide.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add 10.9 g of di-tert-butyl dicarbonate to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature (24-25 °C) and continue stirring for 12 hours.
- Remove the acetonitrile by rotary evaporation.
- To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.
- Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.

- Carefully add 1 N hydrochloric acid dropwise to the aqueous phase to adjust the pH to 6.
- Extract the aqueous phase again with two 50 mL portions of dichloromethane.
- Combine the organic phases and wash with 50 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-methionine.

Step 2: Reduction of N-Boc-L-methionine to N-Boc-L-methioninol[4]

This general procedure for the reduction of an N-protected amino acid using sodium borohydride and iodine can be adapted for the synthesis of **Boc-L-methioninol**.

Materials:

- N-Boc-L-methionine (from Step 1)
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- 20% Aqueous potassium hydroxide (KOH)
- Methyl-tert-butyl ether (MTBE)
- Anhydrous sodium sulfate

Procedure:

- In a flask equipped with a reflux condenser, suspend N-Boc-L-methionine in anhydrous THF.
- In a separate flask, prepare a solution of sodium borohydride in anhydrous THF.

- Slowly add the sodium borohydride solution to the N-Boc-L-methionine suspension at room temperature.
- To this mixture, add a solution of iodine in anhydrous THF dropwise. A vigorous gas evolution and an exothermic reaction will be observed.
- After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reduction.
- Cool the reaction mixture to room temperature and carefully hydrolyze by the dropwise addition of methanol.
- Remove the solvent in vacuo.
- Dissolve the residue in 20% aqueous potassium hydroxide.
- Extract the product from the aqueous layer with three portions of methyl-tert-butyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield **Boc-L-methioninol**. The product can be further purified by distillation or crystallization.

Spectroscopic Data (Reference)

Specific NMR and IR spectral data for **Boc-L-methioninol** are not readily available in the searched literature. For reference and comparison, the spectral data for the precursor, Boc-L-methionine, are provided below.

¹H NMR of Boc-L-methionine[5]

- ¹H NMR (500 MHz, CDCl₃): δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H).

Mass Spectrometry of Boc-L-methionine[5]

- MS (M+1): 250

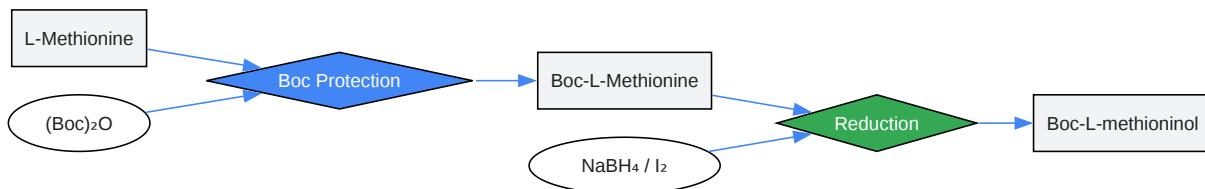
Applications in Research and Development

Boc-L-methioninol is a valuable intermediate in several areas of chemical and pharmaceutical research:

- Peptide Synthesis: It serves as a protected building block for the incorporation of a methioninol residue into peptide chains. The Boc group provides stable protection of the amine functionality under various coupling conditions and can be readily removed when required.
- Drug Development: The chiral nature of **Boc-L-methioninol** makes it a crucial starting material for the synthesis of complex molecules with specific stereochemistry, which is often a critical factor for biological activity in pharmaceuticals.^[1]
- Bioconjugation: This compound can be utilized in bioconjugation techniques to link biomolecules to other entities such as drugs or imaging agents, thereby enhancing their targeting and therapeutic efficacy.^[1]
- Prodrug Synthesis: **Boc-L-methioninol** is also employed in the preparation of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body, often to improve bioavailability.

Logical Workflow for Synthesis

The synthetic strategy for obtaining **Boc-L-methioninol** from L-methionine can be visualized as a two-step process: protection followed by reduction.



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Synthesis of **Boc-L-methioninol**

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-methioninol | C10H21NO3S | CID 10988238 - PubChem [pubchem.ncbi.nlm.nih.gov]
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